Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI)

Description

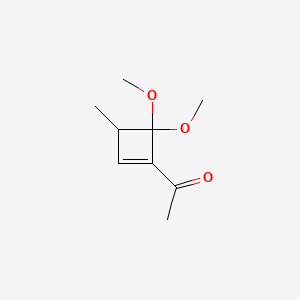

Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) (CAS: 155504-23-7) is a cyclic ketone with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . Its structure features a strained cyclobutene ring substituted with two methoxy groups at the 4,4-positions, a methyl group at the 3-position, and an ethanone moiety. The cyclobutene ring’s inherent strain and electron-donating methoxy groups influence its reactivity and stability, making it a compound of interest in synthetic organic chemistry and materials science.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(4,4-dimethoxy-3-methylcyclobuten-1-yl)ethanone |

InChI |

InChI=1S/C9H14O3/c1-6-5-8(7(2)10)9(6,11-3)12-4/h5-6H,1-4H3 |

InChI Key |

XYKLPCFERLVWAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C1(OC)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Raw Materials

The principal raw materials used in the preparation are:

- Cyclobutene derivatives (e.g., 3-methylcyclobutene)

- Methanol or dimethyl sulfate (for methoxy group introduction)

- Acetylating agents (e.g., acetyl chloride or acetic anhydride)

- Catalysts such as Lewis acids (e.g., aluminum chloride) or bases depending on the reaction step

- Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile

These raw materials are selected for their ability to facilitate ring functionalization and acetylation steps under controlled conditions.

Synthetic Route

A representative synthetic pathway for Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 3-methylcyclobutene intermediate | Cyclobutene + methylation reagents | Formation of 3-methylcyclobutene |

| 2 | Introduction of dimethoxy groups at 4,4-positions | Reaction with methanol under acidic catalysis or dimethyl sulfate | Formation of 4,4-dimethoxy substitution |

| 3 | Acetylation of cyclobutene ring | Acetyl chloride or acetic anhydride with Lewis acid catalyst | Formation of ethanone moiety attached to cyclobutene |

| 4 | Purification and isolation | Chromatography or recrystallization | Pure Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) |

This route emphasizes regioselective functionalization and mild conditions to preserve the cyclobutene ring integrity.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C to 50°C to avoid ring opening or degradation.

- Solvent choice: Polar aprotic solvents such as dichloromethane or acetonitrile are preferred to facilitate acetylation.

- Catalysts: Lewis acids like aluminum chloride enhance acetylation efficiency.

- Reaction time: Varies from 2 to 24 hours depending on step and scale.

Optimization studies indicate that controlling the stoichiometry of methanol and acetylating agents is critical to maximize yield and minimize side products.

Research Outcomes and Data

Yield and Purity

Typical yields for the final product range from 65% to 85%, depending on scale and purification methods. Purity is commonly assessed by NMR, IR spectroscopy, and melting point analysis, with purity levels exceeding 98% in optimized protocols.

Characterization Data

| Parameter | Data |

|---|---|

| Molecular Formula | C9H14O3 |

| Molecular Weight | 170.21 g/mol |

| Melting Point | Data varies, typically 40–50°C |

| NMR (1H, CDCl3) | Signals consistent with methoxy and methyl groups, cyclobutene protons |

| IR Spectrum | Characteristic carbonyl stretch (~1700 cm⁻¹), methoxy C–O stretches |

| Mass Spectrometry | Molecular ion peak at m/z 170 |

These data confirm the successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 3-methylcyclobutene, methanol, acetyl chloride |

| Key Reactions | Methylation, methoxylation, acetylation |

| Catalysts | Lewis acids (AlCl3), acids for methoxylation |

| Solvents | Dichloromethane, acetonitrile, tetrahydrofuran |

| Reaction Temperature | 0–50°C |

| Yield Range | 65–85% |

| Purification Methods | Chromatography, recrystallization |

| Characterization Techniques | NMR, IR, MS, melting point |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly for its unique chemical properties that may offer advantages over existing compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring System Variations

a. Ethanone, 1-(3-methylenecyclobutyl)-(9CI) (CAS: 25303-66-6)

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.16 g/mol

- Key Differences :

b. Ethanone, 1-(5-methyl-3-cyclohexen-1-yl)-, trans-(9CI)

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Key Differences :

c. Ethanone, 1-(4,4-difluorocyclohexyl)-(9CI) (CAS: 121629-16-1)

- Molecular Formula : C₈H₁₂F₂O

- Molecular Weight : 162.18 g/mol

- Key Differences :

d. 4′-Methyl Acetophenone (CAS: Not listed)

- Molecular Formula : C₉H₁₀O

- Molecular Weight : 134.19 g/mol

- Key Differences: Aromatic benzene ring instead of cyclobutene. Lacks oxygen-rich substituents, reducing polarity. Known for fruity odor and industrial applications in fragrances .

Structural and Property Comparison Table

Biological Activity

Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI), is an organic compound characterized by a molecular formula of CHO and a molecular weight of approximately 170.21 g/mol. It features a cyclobutene ring with methoxy and methyl substitutions, which contribute to its unique chemical properties and potential biological activities. The compound's structure includes a ketone functional group, placing it within the broader class of ketones, which are known for their diverse reactivity profiles in organic synthesis and biological interactions .

Biological Activity

The biological activity of Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) has been explored through various studies, focusing on its potential therapeutic applications and mechanisms of action.

The compound's mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors. The presence of methoxy groups is significant as they can enhance the compound's binding affinity and specificity towards these targets. This interaction can lead to modulation of cellular pathways, influencing biological responses such as anti-inflammatory and anticancer activities .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that compounds similar to Ethanone may exhibit cytotoxic effects against various cancer cell lines. For instance, research involving related cyclobutene derivatives has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary investigations suggest that Ethanone could possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents targeting chronic inflammatory diseases .

- Antimicrobial Properties : Some studies have hinted at the antimicrobial potential of methoxy-substituted compounds. Although specific data on Ethanone is limited, its structural analogs have demonstrated activity against various bacterial strains, suggesting a need for further exploration in this area .

Comparative Analysis

To better understand the biological activity of Ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Cyclobutanol | CHO | Moderate antibacterial activity | Simpler structure |

| 4-Methoxybenzaldehyde | CHO | Anticancer properties | Aromatic compound |

| Dimethoxyphenyl ethanone | CHO | Potential anti-inflammatory effects | More complex substitutions |

The comparison highlights that while Ethanone shares structural characteristics with these compounds, its specific substitution pattern may confer unique biological activities that warrant further investigation.

Synthesis and Applications

Ethanone can be synthesized through various organic reactions involving cyclobutene derivatives. Its applications span across multiple fields including:

- Pharmaceuticals : As a potential lead compound for drug development targeting cancer and inflammatory diseases.

- Flavoring Agents : Due to its unique aromatic properties.

- Chemical Intermediates : In the synthesis of more complex organic molecules.

Q & A

Q. What are the recommended methods for synthesizing Ethanone, 1-(4,4-dimethoxy-3-methyl-1-cyclobuten-1-yl)-(9CI) in a laboratory setting?

Methodological Answer: Synthesis of this compound requires strategic protection of methoxy groups and cyclobutene ring formation. A plausible approach involves:

- Step 1 : Protection of hydroxyl groups using methylating agents (e.g., dimethyl sulfate) under basic conditions to form dimethoxy substituents .

- Step 2 : Cyclobutene ring construction via [2+2] photocycloaddition or thermal ring-closing metathesis, leveraging transition-metal catalysts (e.g., Grubbs catalyst) to minimize ring strain .

- Step 3 : Acetylation of the cyclobutene intermediate using acetyl chloride or ketone-forming reagents.

Key challenges include managing steric hindrance from the methyl group and ensuring regioselectivity. Analytical validation (e.g., NMR, mass spectrometry) is critical at each step to confirm intermediate structures.

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer: Structural confirmation involves a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Look for methoxy proton signals at δ 3.2–3.5 ppm and cyclobutene ring protons (δ 5.5–6.5 ppm for conjugated systems). Methyl groups adjacent to carbonyls typically resonate at δ 2.1–2.3 ppm .

- ¹³C NMR : Carbonyl carbons (δ 200–210 ppm), methoxy carbons (δ 55–60 ppm), and cyclobutene carbons (δ 90–110 ppm) are diagnostic .

- X-ray Crystallography :

Q. Table 1: Expected Spectroscopic Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.3 (OCH₃), δ 5.8–6.2 (cyclobutene protons) | |

| ¹³C NMR | δ 205 (C=O), δ 95–100 (cyclobutene carbons) | |

| X-ray | Bond angles: 85–90° (cyclobutene) |

Advanced Research Questions

Q. What are the key considerations for analyzing reaction mechanisms involving the cyclobutene ring system in this compound under varying catalytic conditions?

Methodological Answer: The cyclobutene ring’s inherent strain (~27 kcal/mol) makes it reactive. Mechanistic studies should focus on:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd, Ru) stabilize transition states during ring-opening or Diels-Alder reactions. For example, Grubbs catalysts facilitate metathesis without ring degradation .

- Kinetic vs. Thermodynamic Control : Monitor reaction pathways via DFT calculations (e.g., Gaussian software) to predict regioselectivity in ring-opening products.

- In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to detect transient intermediates (e.g., metal-carbene species) during catalytic cycles.

Data Contradictions : Discrepancies in reaction yields may arise from solvent polarity (e.g., THF vs. DCM) or trace moisture. Systematic screening using Design of Experiments (DoE) is recommended to optimize conditions .

Q. How should researchers address discrepancies in reported toxicity data for structurally related ethanone derivatives?

Methodological Answer: Toxicity variations often stem from differences in:

- Exposure Routes : Intraperitoneal (IP) administration (e.g., LD₅₀ = 900 mg/kg in mice for similar compounds ) vs. oral ingestion may alter bioavailability.

- Structural Modifications : Substituents like methoxy groups can enhance metabolic stability, reducing acute toxicity compared to nitro- or halogenated derivatives (e.g., 3′-Nitroacetophenone shows higher dermal toxicity ).

- Assay Models : Use comparative studies in multiple organisms (e.g., zebrafish for developmental toxicity) and in vitro hepatocyte assays to resolve contradictions.

Q. Mitigation Strategy :

- Conduct structure-activity relationship (SAR) studies to isolate toxicophores.

- Validate findings using high-resolution mass spectrometry (HRMS) to detect metabolites and degradation products .

Q. What analytical strategies are recommended for detecting environmental persistence of this compound in soil or water samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates the compound from aqueous matrices. For soils, use Soxhlet extraction with acetone/hexane mixtures .

- Chromatography :

- GC-MS : Derivatize the ketone group with BSTFA to enhance volatility. Monitor for characteristic fragments (e.g., m/z 43 for acetyl ions) .

- HPLC-UV : Use a C18 column with a methanol/water gradient; λ_max ~245 nm for conjugated carbonyl systems .

- Quality Control : Spike recovery experiments (85–110%) and internal standards (e.g., deuterated acetophenone) ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.